molecular formula C14H12O4 B8807554 Benzyl 2,4-dihydroxybenzoate

Benzyl 2,4-dihydroxybenzoate

Cat. No.: B8807554
M. Wt: 244.24 g/mol
InChI Key: NENFFQGUGLZPPY-UHFFFAOYSA-N
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Description

Benzyl 2,4-dihydroxybenzoate is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

benzyl 2,4-dihydroxybenzoate

InChI

InChI=1S/C14H12O4/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2

InChI Key

NENFFQGUGLZPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3 g (0.1 mole) of sodium hydride (80% in oil) and 50 ml of dimethylformamide (DMF), there are slowly added 15.4 g (0.1 mole) of 2,4-dihydroxybenzoic acid dissolved in 50 ml of DMF. The mixture is stirred at ambient temperature until the cessation of gaseous emission. There are then added 13.1 ml (0.1 mole) of benzyl bromide and the mixture is stirred at ambient temperature until solubilization of the reaction medium. The reaction mixture is poured into water, and extracted with ethyl ether. The organic phase is decanted, washed with water, dried on magnesium sulfate and evaporated. The residue is purified by chromatography on a silica column by eluting with dichloromethane. 19.7 g (81% yield) of the expected ester having a melting point of 94°-95° C. are recovered.
Quantity
3 g
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Reaction Step One
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15.4 g
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reactant
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13.1 mL
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reactant
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0 (± 1) mol
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reactant
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50 mL
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solvent
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50 mL
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solvent
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Yield
81%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

15.4 g (0.1 mol) of 2,4-dihydroxybenzoic acid dissolved in 50 ml of DMF are added dropwise to a solution of 3 g (0.1 mol) of sodium hydride (80% in oil) and 50 ml of DMF and the mixture is stirred at room temperature until evolution of gas has ceased. 13.1 ml (0.1 mol) of benzyl bromide are then added and the mixture is stirred at room temperature until the reaction mixture has dissolved. The reaction mixture is poured into water and extracted with ethyl ether, and the organic phase is separated, washed with water, dried over magnesium sulphate and evaporated. The residue is purified by chromatography on a silica column, eluting with dichloromethane. 19.7 g (81%) of the expected ester are collected, which melts at 94°-95° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
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50 mL
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solvent
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13.1 mL
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reactant
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0 (± 1) mol
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